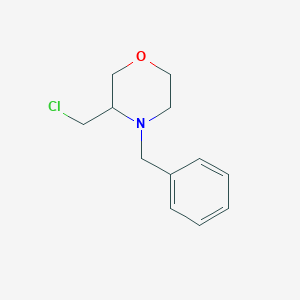

4-Benzyl-3-(chloromethyl)morpholine

Description

Properties

IUPAC Name |

4-benzyl-3-(chloromethyl)morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16ClNO/c13-8-12-10-15-7-6-14(12)9-11-4-2-1-3-5-11/h1-5,12H,6-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSRCVCNYPADFER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC(N1CC2=CC=CC=C2)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20549027 | |

| Record name | 4-Benzyl-3-(chloromethyl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20549027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110167-16-3 | |

| Record name | 4-Benzyl-3-(chloromethyl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20549027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Benzyl-3-chloromethyl-morpholine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 4-Benzyl-3-(chloromethyl)morpholine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 4-Benzyl-3-(chloromethyl)morpholine, a substituted morpholine derivative of interest in medicinal chemistry and drug discovery. This document details the synthetic pathway, including experimental protocols for its preparation from commercially available starting materials. Furthermore, it summarizes the key analytical data for the characterization of the final compound and its synthetic intermediate. The potential biological relevance of this scaffold is also discussed, with a focus on its interaction with key signaling pathways.

Synthesis

The synthesis of this compound is achieved through a two-step process commencing with the benzylation of a suitable morpholine precursor, followed by chlorination of the resulting alcohol. The most direct route utilizes (S)-morpholin-3-yl)methanol as the starting material, leading to the chiral (S)-enantiomer of the final product.

Synthesis of the Intermediate: (S)-(4-Benzylmorpholin-3-yl)methanol

The first step involves the N-alkylation of (S)-morpholin-3-yl)methanol with benzyl bromide. The reaction is carried out in the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), to neutralize the hydrobromic acid formed during the reaction. Acetonitrile is a suitable solvent for this transformation. The reaction proceeds smoothly at room temperature, yielding the desired N-benzylated intermediate.[1]

Synthesis of the Final Product: (S)-4-Benzyl-3-(chloromethyl)morpholine

The subsequent step is the conversion of the primary alcohol of (S)-(4-Benzylmorpholin-3-yl)methanol to the corresponding chloride. This is achieved by treating the alcohol with a chlorinating agent, such as thionyl chloride (SOCl₂), in an inert solvent like dichloromethane. This reaction typically proceeds at room temperature and results in the formation of (S)-4-Benzyl-3-(chloromethyl)morpholine in high yield.[1]

Experimental Protocols

Protocol for the Synthesis of (S)-(4-Benzylmorpholin-3-yl)methanol[1]

-

Materials:

-

(S)-Morpholin-3-yl)methanol

-

Benzyl bromide

-

N,N-Diisopropylethylamine (DIPEA)

-

Acetonitrile

-

Dichloromethane

-

Saturated aqueous sodium bicarbonate

-

Saturated aqueous potassium hydroxide

-

Sodium sulfate

-

-

Procedure:

-

To a solution of (S)-morpholin-3-yl)methanol in acetonitrile, add N,N-diisopropylethylamine (DIPEA).

-

To this mixture, add benzyl bromide and stir at room temperature for 2 hours.

-

Monitor the reaction progress by a suitable chromatographic technique (e.g., TLC or LC-MS).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Dissolve the residue in dichloromethane and wash sequentially with saturated aqueous sodium bicarbonate and saturated aqueous potassium hydroxide.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (S)-(4-Benzylmorpholin-3-yl)methanol.

-

Protocol for the Synthesis of (S)-4-Benzyl-3-(chloromethyl)morpholine[1]

-

Materials:

-

(S)-(4-Benzylmorpholin-3-yl)methanol

-

Thionyl chloride (SOCl₂)

-

Dichloromethane

-

Aqueous sodium hydroxide

-

2N Hydrochloric acid

-

Water

-

Brine

-

Anhydrous sodium sulfate

-

-

Procedure:

-

Dissolve (S)-(4-Benzylmorpholin-3-yl)methanol in dichloromethane.

-

Add thionyl chloride to the solution and stir the mixture at room temperature for 15 hours.

-

Monitor the reaction for completion.

-

Carefully quench the reaction by the addition of aqueous sodium hydroxide.

-

Neutralize the mixture with 2N hydrochloric acid.

-

Extract the product with dichloromethane.

-

Wash the combined organic extracts with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford (S)-4-Benzyl-3-(chloromethyl)morpholine.

-

Characterization Data

The structural confirmation of this compound and its precursor is based on a combination of spectroscopic techniques.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Mass Spectrometry (ESI-MS) [M+H]⁺ |

| (S)-(4-Benzylmorpholin-3-yl)methanol | C₁₂H₁₇NO₂ | 207.27 | 208 |

| (S)-4-Benzyl-3-(chloromethyl)morpholine | C₁₂H₁₆ClNO | 225.71 | 226 |

Table 1: Summary of key characterization data for this compound and its synthetic intermediate.

Expected Spectroscopic Data for this compound:

-

¹H NMR: The spectrum is expected to show signals for the aromatic protons of the benzyl group (typically in the range of 7.2-7.4 ppm), a singlet for the benzylic methylene protons, and a series of multiplets for the morpholine ring protons and the chloromethyl group.

-

¹³C NMR: The spectrum should display resonances for the aromatic carbons, the benzylic carbon, and the carbons of the morpholine ring, including the carbon bearing the chloro substituent.

-

IR Spectroscopy: Characteristic absorption bands would include C-H stretching for the aromatic and aliphatic portions, C-N stretching, C-O-C stretching of the morpholine ether linkage, and a C-Cl stretching vibration.

Workflow and Pathway Diagrams

Synthesis Workflow

The following diagram illustrates the two-step synthesis of (S)-4-Benzyl-3-(chloromethyl)morpholine.

Potential Biological Signaling Pathway

Substituted morpholines are recognized as privileged scaffolds in medicinal chemistry and have been identified as inhibitors of various protein kinases, including those in the PI3K/Akt/mTOR signaling pathway.[2][3][4][5] This pathway is a critical regulator of cell proliferation, growth, and survival, and its dysregulation is a hallmark of many cancers. The morpholine moiety in several inhibitors is known to form crucial hydrogen bonds within the kinase active site.[3] The diagram below depicts a simplified representation of the PI3K/Akt/mTOR pathway and the potential point of inhibition by a morpholine-containing compound.

Conclusion

This technical guide has outlined a reliable synthetic route to this compound and has provided the foundational characterization data necessary for its identification. The potential for this class of compounds to interact with clinically relevant signaling pathways, such as the PI3K/Akt/mTOR cascade, underscores its importance for further investigation in drug discovery and development programs. Researchers and scientists can utilize the detailed protocols and compiled data herein as a starting point for their own studies into the chemical and biological properties of this and related morpholine derivatives.

References

- 1. (S)-(4-Benzylmorpholin-3-yl)methanol Hydrochloride | Benchchem [benchchem.com]

- 2. Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway | MDPI [mdpi.com]

(S)-4-Benzyl-3-(chloromethyl)morpholine: A Technical Guide for Drug Development Professionals

Disclaimer: Limited direct experimental data is publicly available for (S)-4-Benzyl-3-(chloromethyl)morpholine. This guide synthesizes information from structurally related compounds and general knowledge of morpholine chemistry to provide a comprehensive overview for research and development purposes. Information pertaining to related compounds is explicitly noted.

Introduction

The morpholine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[1][2][3][4] Its advantageous physicochemical properties, metabolic stability, and ability to engage in various biological interactions make it a valuable building block in drug design.[1][2] This technical guide focuses on the specific chiral compound (S)-4-Benzyl-3-(chloromethyl)morpholine, providing a detailed summary of its known properties and potential applications based on available data for analogous structures.

This document is intended for researchers, scientists, and drug development professionals interested in the potential of substituted morpholine derivatives.

Physicochemical Properties

Quantitative data for (S)-4-Benzyl-3-(chloromethyl)morpholine is limited. The following table summarizes available data for the racemic mixture and a closely related isomer, providing a reasonable estimation of the expected properties for the (S)-enantiomer.

| Property | Value | Compound | Source(s) |

| Molecular Formula | C₁₂H₁₆ClNO | (S)-4-Benzyl-3-(chloromethyl)morpholine | [5] |

| Molecular Weight | 225.72 g/mol | (S)-4-Benzyl-3-(chloromethyl)morpholine | [5] |

| CAS Number | 917572-28-2 | (S)-4-Benzyl-3-(chloromethyl)morpholine | [5] |

| Molecular Weight | 225.71 g/mol | 4-Benzyl-3-(chloromethyl)morpholine (racemic) | [6] |

| CAS Number | 110167-16-3 | This compound (racemic) | [6] |

| Molecular Weight | 225.71 g/mol | 4-Benzyl-2-(chloromethyl)morpholine | [7] |

| Molecular Formula | C₁₂H₁₆ClNO | 4-Benzyl-2-(chloromethyl)morpholine | [7] |

| CAS Number | 40987-25-5 | 4-Benzyl-2-(chloromethyl)morpholine | [7] |

| Topological Polar Surface Area | 12.5 Ų | 4-Benzyl-2-(chloromethyl)morpholine | [7] |

| Complexity | 182 | 4-Benzyl-2-(chloromethyl)morpholine | [7] |

Synthesis and Experimental Protocols

The stereospecific synthesis of chiral morpholines is a key challenge in medicinal chemistry. Several strategies have been developed to access enantiomerically pure morpholine derivatives.[8][9][10][11] Based on the literature, a plausible synthetic route to (S)-4-Benzyl-3-(chloromethyl)morpholine could involve the cyclization of a chiral amino alcohol precursor.

Proposed Synthetic Pathway

A potential synthetic route is outlined below, starting from a readily available chiral amino alcohol. This approach leverages established methods for the synthesis of substituted morpholines.[12][13]

Caption: Proposed synthetic pathway for (S)-4-Benzyl-3-(chloromethyl)morpholine.

Generalized Experimental Protocol for N-Benzylation (Step 1)

-

To a solution of (S)-2-amino-3-chloropropan-1-ol in a suitable solvent (e.g., acetonitrile), add a base (e.g., potassium carbonate).

-

Add benzyl bromide dropwise at room temperature.

-

Stir the reaction mixture at an elevated temperature (e.g., 60-80 °C) until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

After cooling, filter the solid and concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography to yield the N-benzylated intermediate.

Generalized Experimental Protocol for Cyclization (Step 2)

-

To a solution of the N-benzylated amino alcohol in an anhydrous aprotic solvent (e.g., tetrahydrofuran), add a strong base (e.g., sodium hydride) portion-wise at 0 °C.

-

Allow the mixture to stir at room temperature for a specified time.

-

Add a reagent to introduce the remaining two carbons of the morpholine ring (e.g., 1,2-dibromoethane) dropwise.

-

Heat the reaction mixture at reflux until completion (monitored by TLC).

-

Quench the reaction carefully with water and extract the product with an organic solvent.

-

Dry the organic layer, concentrate, and purify the residue by column chromatography.

Generalized Experimental Protocol for Chlorination (Step 3)

-

Dissolve the (S)-4-Benzyl-3-(hydroxymethyl)morpholine in an appropriate solvent (e.g., dichloromethane).

-

Cool the solution to 0 °C.

-

Slowly add a chlorinating agent (e.g., thionyl chloride or phosphorus pentachloride).

-

Allow the reaction to warm to room temperature and stir until completion.

-

Carefully pour the reaction mixture onto ice and neutralize with a base (e.g., sodium bicarbonate).

-

Extract the product with an organic solvent, dry the organic layer, and concentrate to obtain the crude product.

-

Purify by column chromatography or recrystallization.

Potential Pharmacological Properties and Signaling Pathways

Direct pharmacological data for (S)-4-Benzyl-3-(chloromethyl)morpholine is not available. However, the known biological activities of structurally similar benzylmorpholine analogs provide insights into its potential therapeutic applications.[14][15][16]

Potential as a CNS Agent

Benzylmorpholine derivatives have been investigated as inhibitors of serotonin and norepinephrine reuptake, suggesting potential applications in the treatment of depression, anxiety, and other neurological disorders.[15] The morpholine ring is known to improve the pharmacokinetic properties of CNS-active compounds, including their ability to cross the blood-brain barrier.

Potential as an Anticancer Agent

Substituted morpholines have demonstrated anticancer activity through various mechanisms.[4][17] Benzylmorpholine analogs have been specifically studied as selective inhibitors of cytochrome P450 2A13 (CYP2A13), an enzyme involved in the bioactivation of procarcinogens found in tobacco smoke.[14] Inhibition of this enzyme is a promising strategy for the chemoprevention of lung cancer.[14]

Hypothetical Signaling Pathway Inhibition

Based on the activity of related compounds, (S)-4-Benzyl-3-(chloromethyl)morpholine could potentially inhibit signaling pathways crucial for cancer cell proliferation and survival. A hypothetical mechanism could involve the inhibition of a kinase, such as PI3K or Akt, which are often dysregulated in cancer.

Caption: Hypothetical inhibition of the PI3K/Akt signaling pathway.

Safety Information

Safety data for (S)-4-Benzyl-3-(chloromethyl)morpholine is not specifically available. However, for the related compound 4-Benzyl-2-(chloromethyl)morpholine, the following GHS hazard statements have been reported:

-

H302: Harmful if swallowed.[7]

-

H314: Causes severe skin burns and eye damage.[7]

-

H318: Causes serious eye damage.[7]

-

H335: May cause respiratory irritation.[7]

It is crucial to handle (S)-4-Benzyl-3-(chloromethyl)morpholine with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood.

Conclusion

(S)-4-Benzyl-3-(chloromethyl)morpholine is a chiral molecule with potential for development in various therapeutic areas, particularly in CNS disorders and oncology. While specific data for this enantiomer is scarce, the known properties and biological activities of related benzylmorpholine analogs provide a strong rationale for further investigation. The synthetic strategies and potential pharmacological targets outlined in this guide offer a foundation for future research and development efforts. As with any novel chemical entity, thorough experimental validation of its synthesis, properties, and biological activity is essential.

References

- 1. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. sciencescholar.us [sciencescholar.us]

- 4. e3s-conferences.org [e3s-conferences.org]

- 5. cenmed.com [cenmed.com]

- 6. scbt.com [scbt.com]

- 7. 4-Benzyl-2-(chloromethyl)morpholine | C12H16ClNO | CID 2801562 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 9. banglajol.info [banglajol.info]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. DSpace [kuscholarworks.ku.edu]

- 15. US7294623B2 - Benzyl morpholine derivatives - Google Patents [patents.google.com]

- 16. Synthesis and profiling of benzylmorpholine 1,2,4,5-tetraoxane analogue N205: Towards tetraoxane scaffolds with potential for single dose cure of malaria [pubmed.ncbi.nlm.nih.gov]

- 17. Synthesis of novel substituted morpholine derivatives for anticancer activity. [wisdomlib.org]

(R)-4-Benzyl-3-(chloromethyl)morpholine: A Technical Guide

CAS Number: 1217697-39-6

This technical guide provides an in-depth overview of (R)-4-Benzyl-3-(chloromethyl)morpholine, a chiral morpholine derivative of interest to researchers, scientists, and professionals in drug development and organic synthesis. This document details its chemical properties, outlines a plausible synthetic approach based on established chemical principles, and discusses its potential applications, particularly as a chiral building block in the synthesis of bioactive molecules.

Chemical and Physical Properties

A summary of the key quantitative data for (R)-4-Benzyl-3-(chloromethyl)morpholine and its racemic form is presented in Table 1. This data is essential for handling, characterization, and application of the compound in a laboratory setting.

| Property | Value | CAS Number | Reference |

| Chemical Formula | C₁₂H₁₆ClNO | 1217697-39-6 ((R)-enantiomer) | N/A |

| Molecular Weight | 225.72 g/mol | 1217697-39-6 ((R)-enantiomer) | N/A |

| Racemate CAS Number | 110167-16-3 | 110167-16-3 | [1] |

| Racemate Molecular Formula | C₁₂H₁₆ClNO | 110167-16-3 | [1] |

| Racemate Molecular Weight | 225.71 g/mol | 110167-16-3 | [1] |

Synthesis and Experimental Protocols

The general strategy involves the cyclization of an N-substituted 2-amino alcohol derivative. A common method for forming the morpholine ring is through the reaction of an N-substituted amino alcohol with a suitable two-carbon electrophile, followed by intramolecular cyclization.

Proposed Experimental Protocol for the Synthesis of (R)-4-Benzyl-3-(chloromethyl)morpholine:

This proposed protocol is based on general principles of morpholine synthesis and should be optimized for specific laboratory conditions.

Step 1: Synthesis of (R)-2-(benzylamino)-3-chloropropan-1-ol

-

To a solution of (R)-epichlorohydrin in a suitable aprotic solvent (e.g., dichloromethane or acetonitrile), add benzylamine in a dropwise manner at 0 °C.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude (R)-2-(benzylamino)-3-chloropropan-1-ol.

-

Purify the crude product by column chromatography on silica gel.

Step 2: Cyclization to form (R)-4-Benzyl-3-(chloromethyl)morpholine

-

Dissolve the purified (R)-2-(benzylamino)-3-chloropropan-1-ol in a high-boiling point solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

-

Add a strong base, such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK), portion-wise at 0 °C.

-

After the addition is complete, heat the reaction mixture to a temperature between 80-120 °C.

-

Monitor the intramolecular cyclization by TLC.

-

Once the reaction is complete, cool the mixture to room temperature and quench carefully with water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the resulting crude product by column chromatography to yield (R)-4-Benzyl-3-(chloromethyl)morpholine.

Workflow for the Proposed Synthesis:

Caption: Proposed synthetic workflow for (R)-4-Benzyl-3-(chloromethyl)morpholine.

Potential Applications in Drug Development

(R)-4-Benzyl-3-(chloromethyl)morpholine serves as a valuable chiral building block for the synthesis of more complex molecules. Its stereochemistry makes it a key intermediate in the asymmetric synthesis of pharmaceutical compounds. One potential application is in the synthesis of fungicides. For instance, the morpholine scaffold is a core component of fungicides like fenpropimorph. While a direct synthetic route from (R)-4-Benzyl-3-(chloromethyl)morpholine to fenpropimorph is not explicitly documented, the structural similarity suggests its potential as a precursor in the development of novel fungicidal agents.

Signaling Pathways

Currently, there is no publicly available information detailing the direct involvement of (R)-4-Benzyl-3-(chloromethyl)morpholine in any specific biological signaling pathways. Its primary role appears to be that of a synthetic intermediate. The biological activity of any final compound synthesized from this intermediate would depend on the overall structure of that molecule.

Safety and Handling

Based on data for the related compound 4-benzyl-2-(chloromethyl)morpholine, this class of compounds should be handled with care. It may be harmful if swallowed, cause severe skin burns and eye damage, and may cause respiratory irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood.

Disclaimer: The information provided in this technical guide is for research and informational purposes only. The proposed experimental protocol is illustrative and has not been validated. All chemical syntheses should be performed by qualified individuals in a properly equipped laboratory, with all necessary safety precautions in place.

References

Chemical and physical properties of 4-Benzyl-3-(chloromethyl)morpholine

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Limited specific experimental data for 4-Benzyl-3-(chloromethyl)morpholine is publicly available. This guide consolidates the existing information and presents proposed experimental protocols and potential biological activities based on established chemical principles and the known properties of structurally related morpholine derivatives.

Chemical and Physical Properties

This compound is a substituted morpholine derivative. The morpholine scaffold is a prevalent feature in many biologically active compounds, valued for its favorable physicochemical and metabolic properties.[1] The introduction of a benzyl group at the 4-position and a chloromethyl group at the 3-position creates a molecule with potential for diverse chemical interactions and biological activities.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 110167-16-3 (Racemate)[2] | [2] |

| 917572-28-2 ((S)-enantiomer)[3] | [3] | |

| Molecular Formula | C₁₂H₁₆ClNO[2] | [2] |

| Molecular Weight | 225.71 g/mol [2] | [2] |

| Predicted Boiling Point | 316.1 ± 27.0 °C | [4] |

| Predicted Density | 1.132 ± 0.06 g/cm³ | [4] |

| Physical State | Not specified (likely an oil or low-melting solid) | N/A |

| Solubility | No experimental data available. Likely soluble in organic solvents like dichloromethane, chloroform, and ethyl acetate. | N/A |

Proposed Experimental Protocols

Detailed experimental protocols for the synthesis, purification, and analysis of this compound are not explicitly reported in the reviewed literature. However, a plausible synthetic route can be devised based on standard organic chemistry transformations and procedures for analogous compounds.

Proposed Synthesis

A logical synthetic approach involves a two-step process: first, the N-alkylation of a suitable 3-(hydroxymethyl)morpholine precursor with a benzyl halide, followed by the chlorination of the primary alcohol.

Caption: Proposed two-step synthesis of this compound.

Step 1: Synthesis of 4-Benzyl-3-(hydroxymethyl)morpholine

This step involves the nucleophilic substitution of benzyl bromide with 3-(hydroxymethyl)morpholine.

-

Materials:

-

3-(Hydroxymethyl)morpholine

-

Benzyl bromide

-

Potassium carbonate (K₂CO₃), anhydrous

-

Acetonitrile (CH₃CN), anhydrous

-

-

Procedure:

-

To a stirred solution of 3-(hydroxymethyl)morpholine (1.0 eq) in anhydrous acetonitrile, add anhydrous potassium carbonate (2.0 eq).

-

Add benzyl bromide (1.1 eq) dropwise at room temperature.

-

Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel.

-

Step 2: Synthesis of this compound

This step involves the conversion of the primary alcohol to a chloride using a suitable chlorinating agent like thionyl chloride.

-

Materials:

-

4-Benzyl-3-(hydroxymethyl)morpholine

-

Thionyl chloride (SOCl₂)

-

Dichloromethane (CH₂Cl₂), anhydrous

-

-

Procedure:

-

Dissolve 4-benzyl-3-(hydroxymethyl)morpholine (1.0 eq) in anhydrous dichloromethane and cool the solution to 0 °C in an ice bath.

-

Slowly add thionyl chloride (1.2 eq) dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring by TLC.

-

Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product.

-

Purification and Analysis

-

Purification: The final product can be purified by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

-

Analysis:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be acquired to confirm the structure. The ¹H NMR spectrum is expected to show characteristic signals for the benzyl protons, the morpholine ring protons, and the newly formed chloromethyl protons.

-

Mass Spectrometry (MS): Mass spectral analysis should be performed to confirm the molecular weight of the compound. Predicted mass-to-charge ratios for various adducts are available.[5]

-

Potential Biological Activity and Signaling Pathways

While no specific biological studies on this compound have been reported, the morpholine scaffold is a key component in numerous pharmacologically active molecules.[1] Derivatives of morpholine have demonstrated a wide range of biological activities, including anti-inflammatory, and anticancer properties.[6][7][8][9]

The presence of the benzyl group may facilitate hydrophobic interactions with biological targets, and the reactive chloromethyl group could potentially act as an alkylating agent, forming covalent bonds with nucleophilic residues in proteins or nucleic acids.

Potential Therapeutic Areas:

-

Anti-inflammatory: Many morpholine-containing compounds have shown anti-inflammatory effects, often through the inhibition of key inflammatory mediators.[6][7][8][9]

-

Anticancer: The morpholine ring is a common feature in kinase inhibitors and other anticancer agents.

Illustrative Signaling Pathway: Generic Kinase Inhibition

Given the prevalence of morpholine derivatives as kinase inhibitors, a potential mechanism of action for this compound, should it exhibit anticancer activity, could involve the inhibition of a protein kinase signaling pathway.

Caption: Hypothetical inhibition of a kinase cascade by this compound.

Safety Information

Specific safety data for this compound is limited. However, based on the available information for the (S)-enantiomer, the following hazard statements apply:

-

H302: Harmful if swallowed.[3]

-

H315: Causes skin irritation.[3]

-

H319: Causes serious eye irritation.[3]

-

H335: May cause respiratory irritation.[3]

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]

Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, lab coat), should be observed when handling this compound. All work should be conducted in a well-ventilated fume hood.

References

- 1. Antitumor, Analgesic, and Anti-inflammatory Activities of Synthesized Pyrazolines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. cenmed.com [cenmed.com]

- 4. 4-BENZYL-3-CHLOROMETHYL-MORPHOLINE CAS#: 110167-16-3 [amp.chemicalbook.com]

- 5. PubChemLite - 4-benzyl-3-chloromethyl-morpholine (C12H16ClNO) [pubchemlite.lcsb.uni.lu]

- 6. Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. turkjps.org [turkjps.org]

- 8. Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. EP1087966B1 - Chemical synthesis of morpholine derivatives - Google Patents [patents.google.com]

4-Benzyl-3-(chloromethyl)morpholine molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, a putative synthetic route, and a relevant biological context for 4-Benzyl-3-(chloromethyl)morpholine. This document is intended to serve as a valuable resource for researchers and professionals engaged in medicinal chemistry, pharmacology, and drug development.

Core Compound Information

Molecular Formula: C₁₂H₁₆ClNO[1]

Molecular Weight: 225.71 g/mol [2]

Physicochemical Data

A summary of the key quantitative data for this compound is presented in the table below. This information is crucial for its handling, characterization, and application in experimental settings.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₆ClNO | [1] |

| Molecular Weight | 225.71 g/mol | [2] |

| Predicted Boiling Point | 316.1 ± 27.0 °C | [2] |

| Predicted Density | 1.132 ± 0.06 g/cm³ | [2] |

| CAS Number | 110167-16-3 | [2] |

Biological Context and Signaling Pathway

Morpholine and its derivatives are recognized as privileged structures in medicinal chemistry, frequently appearing in drugs targeting the central nervous system (CNS).[3][4] These compounds are known to interact with various receptors and enzymes, including cholinesterases, which are critical in the pathology of neurodegenerative diseases.[5][6]

One of the key targets for morpholine-based inhibitors is Acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine. The inhibition of AChE leads to an increase in acetylcholine levels in the synaptic cleft, a therapeutic strategy for conditions such as Alzheimer's disease. The following diagram illustrates the role of a potential morpholine-based inhibitor in the cholinergic synapse.

Caption: Inhibition of Acetylcholinesterase by a morpholine derivative.

Experimental Protocols

The following sections detail a putative synthesis method for this compound and a general analytical workflow for its characterization.

Putative Synthesis of this compound

This protocol is a generalized procedure based on common methods for the N-alkylation of morpholines.

Objective: To synthesize this compound via N-benzylation of 3-(chloromethyl)morpholine.

Materials:

-

3-(Chloromethyl)morpholine hydrochloride

-

Benzyl chloride

-

Potassium carbonate (K₂CO₃)

-

Acetonitrile (anhydrous)

-

Dichloromethane

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a solution of 3-(chloromethyl)morpholine hydrochloride (1.0 eq) in acetonitrile, add potassium carbonate (2.5 eq).

-

Stir the suspension vigorously for 15 minutes at room temperature.

-

Add benzyl chloride (1.1 eq) dropwise to the reaction mixture.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction to room temperature and filter to remove inorganic salts.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Dissolve the residue in dichloromethane and wash sequentially with saturated aqueous sodium bicarbonate and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.

-

Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Analytical Workflow for Characterization

A general workflow for the analysis and characterization of the synthesized compound is outlined below. This workflow can be adapted for quality control and purity assessment.

Caption: General analytical workflow for compound characterization.

References

- 1. scbt.com [scbt.com]

- 2. 4-BENZYL-3-CHLOROMETHYL-MORPHOLINE CAS#: 110167-16-3 [amp.chemicalbook.com]

- 3. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. tandfonline.com [tandfonline.com]

- 6. Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups - PMC [pmc.ncbi.nlm.nih.gov]

Purity and Stability of 4-Benzyl-3-(chloromethyl)morpholine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: 4-Benzyl-3-(chloromethyl)morpholine is a chemical intermediate for research and development purposes. Specific, publicly available data on its purity and stability are limited. This guide provides a comprehensive overview based on the general chemical properties of morpholine derivatives, N-benzyl compounds, and chloromethyl functional groups, supplemented with established analytical and stability testing protocols. The experimental details provided are illustrative and should be adapted and validated for specific applications.

Introduction

This compound is a substituted morpholine derivative with potential applications as a building block in the synthesis of more complex molecules, including pharmacologically active compounds. The presence of a reactive chloromethyl group and a bulky benzyl substituent on the morpholine ring defines its chemical reactivity and potential instability. Ensuring the purity and understanding the stability profile of this compound are critical for its effective use in multi-step syntheses and for the quality of the final products.

This technical guide outlines the key aspects of the purity and stability of this compound, including its synthesis, purification, analytical methods for purity assessment, and potential degradation pathways.

Synthesis and Purification

The synthesis of this compound can be approached through multi-step sequences, typically involving the formation of the morpholine ring and subsequent functionalization. A plausible synthetic route is outlined below.

General Synthetic Approach

A common strategy for the synthesis of substituted morpholines involves the cyclization of an appropriate amino alcohol precursor. For this compound, this could involve the reaction of a protected 1-amino-3-chloropropan-2-ol derivative with a benzylating agent, followed by cyclization.

Experimental Protocol: Illustrative Synthesis

Materials:

-

1-Amino-3-chloropropan-2-ol hydrochloride

-

Benzyl bromide

-

Potassium carbonate

-

Paraformaldehyde

-

Formic acid

-

Dichloromethane (DCM)

-

Sodium bicarbonate

-

Magnesium sulfate

-

Silica gel for column chromatography

-

Hexanes

-

Ethyl acetate

Procedure:

-

N-Benzylation: To a stirred solution of 1-amino-3-chloropropan-2-ol hydrochloride in a suitable solvent like acetonitrile, add potassium carbonate to neutralize the acid. Then, add benzyl bromide dropwise at room temperature. Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC). After completion, cool the mixture, filter the solids, and concentrate the filtrate under reduced pressure.

-

Purification of Intermediate: The crude N-benzyl-1-amino-3-chloropropan-2-ol can be purified by column chromatography on silica gel using a gradient of hexanes and ethyl acetate.

-

Cyclization: The purified intermediate is then subjected to a cyclization reaction. A common method is the Eschweiler-Clarke reaction, which uses formaldehyde and formic acid to introduce the remaining two carbons of the morpholine ring and effect cyclization. The N-benzylated amino alcohol is heated with an excess of formaldehyde and formic acid.

-

Work-up and Final Purification: After the reaction is complete, the mixture is cooled and made alkaline with a saturated solution of sodium bicarbonate. The product is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated. The final product, this compound, is purified by column chromatography.

Purification Methods

Purification of this compound is crucial to remove starting materials, reagents, and by-products.

| Method | Description | Advantages | Disadvantages |

| Column Chromatography | Separation based on differential adsorption on a stationary phase (e.g., silica gel) with a mobile phase (e.g., hexanes/ethyl acetate). | High resolution, suitable for removing closely related impurities. | Can be time-consuming and requires significant solvent volumes. |

| Crystallization | If the compound is a solid, crystallization from a suitable solvent system can be an effective purification method. | Can yield highly pure material, scalable. | Dependent on the compound being a solid with good crystallization properties. |

| Distillation | For liquid compounds, vacuum distillation can be used for purification. | Effective for removing non-volatile impurities. | Requires thermal stability of the compound. |

Purity Assessment

A stability-indicating analytical method is essential to separate and quantify this compound from its potential impurities and degradation products. High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose.

High-Performance Liquid Chromatography (HPLC)

A reversed-phase HPLC method is generally suitable for a molecule with the polarity of this compound.

Illustrative HPLC Method Parameters:

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 0-5 min: 30% B; 5-25 min: 30-90% B; 25-30 min: 90% B; 30-31 min: 90-30% B; 31-35 min: 30% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm (due to the benzyl group) |

| Injection Volume | 10 µL |

| Sample Preparation | 1 mg/mL in Acetonitrile/Water (50:50) |

Other Analytical Techniques

| Technique | Application |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Suitable for identifying volatile impurities. The compound may require derivatization to improve volatility and thermal stability. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | (¹H and ¹³C NMR) is essential for structural confirmation and can be used for quantitative purity analysis (qNMR) with an internal standard. |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Used for functional group identification and to confirm the presence of the morpholine, benzyl, and chloromethyl groups. |

Stability Profile

The stability of this compound is influenced by its functional groups. The chloromethyl group is susceptible to nucleophilic substitution, and the tertiary amine of the morpholine ring can undergo oxidation. Forced degradation studies are necessary to understand its intrinsic stability.

Potential Degradation Pathways

-

Hydrolysis: The chloromethyl group is susceptible to hydrolysis, particularly under basic or neutral aqueous conditions, to form the corresponding hydroxymethyl derivative.

-

Oxidation: The tertiary amine of the morpholine ring can be oxidized, especially in the presence of oxidizing agents, to form the N-oxide. The benzylic position is also susceptible to oxidation.

-

Photodegradation: Exposure to light, particularly UV light, can lead to the formation of radical species and subsequent degradation.

-

Thermal Degradation: High temperatures can induce decomposition, the pathway of which would need to be determined experimentally.

Recommended Storage Conditions

Based on the potential degradation pathways, the following storage conditions are recommended to ensure the stability of this compound:

-

Temperature: Store in a cool, dry place. Refrigeration (2-8 °C) is advisable for long-term storage.

-

Light: Protect from light by storing in an amber-colored, tightly sealed container.

-

Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

-

Moisture: Protect from moisture to prevent hydrolysis.

Experimental Protocols: Stability Studies

Forced Degradation Study Protocol

Objective: To investigate the intrinsic stability of this compound under various stress conditions and to establish a stability-indicating analytical method.

Procedure:

-

Prepare stock solutions of this compound in a suitable solvent (e.g., acetonitrile).

-

Expose the solutions to the stress conditions outlined in the table below.

-

At specified time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for analysis.

-

Analyze the samples using a validated stability-indicating HPLC method.

-

Characterize major degradation products using LC-MS and/or by isolating them for NMR analysis.

Forced Degradation Conditions:

| Condition | Reagent/Parameter | Duration |

| Acid Hydrolysis | 0.1 M HCl | 2, 6, 24 hours at 60 °C |

| Base Hydrolysis | 0.1 M NaOH | 2, 6, 24 hours at room temperature |

| Oxidative | 3% H₂O₂ | 2, 6, 24 hours at room temperature |

| Thermal | Solid state at 80 °C | 1, 3, 7 days |

| Photolytic | Solution exposed to ICH-compliant light source | To achieve overall illumination of 1.2 million lux hours and an integrated near-ultraviolet energy of 200 watt hours/square meter |

Summary of Quantitative Data

The following tables provide a template for summarizing the data that would be generated from purity and stability studies.

Table 1: Purity Profile of a Representative Batch

| Analyte | Retention Time (min) | Area % | Identification |

| This compound | (To be determined) | >98.0% | Main Component |

| Impurity 1 | (To be determined) | <0.5% | (e.g., Starting Material) |

| Impurity 2 | (To be determined) | <0.5% | (e.g., By-product) |

| Total Impurities | <2.0% |

Table 2: Summary of Forced Degradation Results

| Stress Condition | % Degradation | Major Degradation Products (Area %) |

| 0.1 M HCl, 60 °C, 24h | (To be determined) | (To be determined) |

| 0.1 M NaOH, RT, 24h | (To be determined) | (e.g., Hydroxymethyl derivative) |

| 3% H₂O₂, RT, 24h | (To be determined) | (e.g., N-oxide) |

| Thermal (80 °C, 7 days) | (To be determined) | (To be determined) |

| Photolytic | (To be determined) | (To be determined) |

Conclusion

The purity and stability of this compound are critical parameters for its successful application in research and development. This guide has outlined the fundamental aspects to consider, from synthesis and purification to analytical assessment and stability profiling. While specific experimental data for this compound is not widely available, the principles and protocols described herein, based on the chemistry of related molecules, provide a robust framework for its handling, analysis, and storage. Researchers and drug development professionals should perform thorough validation of all methods and protocols for their specific needs to ensure the quality and reliability of their scientific outcomes.

Commercial Sourcing and Technical Guide for Enantiopure 4-Benzyl-3-(chloromethyl)morpholine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability of enantiopure (R)- and (S)-4-Benzyl-3-(chloromethyl)morpholine, crucial chiral building blocks in pharmaceutical synthesis. The guide details available product specifications from various suppliers, outlines a plausible enantioselective synthetic route, and proposes a robust analytical methodology for determining enantiomeric purity. This document is intended to assist researchers and drug development professionals in sourcing and utilizing these key intermediates.

Commercial Supplier Overview

A number of chemical suppliers offer the enantiomers of 4-Benzyl-3-(chloromethyl)morpholine. While readily available in research quantities, detailed specifications such as enantiomeric excess (ee) and purity are not always publicly available and may require direct inquiry with the supplier. Below is a summary of identified commercial sources.

Quantitative Data of Commercial Products

| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Stated Purity/Specification |

| Cenmed | (S)-4-Benzyl-3-(chloromethyl)morpholine | 917572-28-2 | C₁₂H₁₆ClNO | 225.72 | 0.95[1] |

| (R)-4-Benzyl-3-(chloromethyl)morpholine | 1217697-39-6 | C₁₂H₁₆ClNO | 225.72 | - | |

| Nantong Baihua Bio-pharmaceutical Co., Ltd. | (R)-4-Benzyl-3-(chloromethyl)morpholine | 1217697-39-6 | C₁₂H₁₆ClNO | 225.72 | Inquiry required[2] |

| Amadis Chemical Company Limited | (R)-4-Benzyl-3-(chloromethyl)morpholine | 1217697-39-6 | C₁₂H₁₆ClNO | 225.72 | Inquiry required[2] |

| Ambeed, Inc. | (R)-4-Benzyl-3-(chloromethyl)morpholine | 1217697-39-6 | C₁₂H₁₆ClNO | 225.72 | Inquiry required[2] |

| Santa Cruz Biotechnology | 4-Benzyl-3-chloromethyl-morpholine (racemic) | 110167-16-3 | C₁₂H₁₆ClNO | 225.71 | For Research Use Only[3] |

| BLD Pharm | 4-Benzyl-2-(chloromethyl)morpholine (racemic) | 40987-25-5 | C₁₂H₁₆ClNO | 225.71 | Inquiry required[4] |

| Matrix Fine Chemicals | 4-BENZYL-2-(CHLOROMETHYL)MORPHOLINE (racemic) | 40987-25-5 | C₁₂H₁₆ClNO | 225.72 | Inquiry required[5] |

| Laibo Chem | (S)-4-Benzyl-3-(chloromethyl)morpholine | - | - | - | Inquiry required[6] |

Note: The information in this table is based on publicly available data from supplier websites and may not be exhaustive. Researchers are strongly encouraged to contact suppliers directly to obtain the most current Certificates of Analysis (CoA) with lot-specific purity and enantiomeric excess data.

Experimental Protocols

Proposed Enantioselective Synthesis

The synthesis of enantiopure this compound can be envisioned through the organocatalytic α-chlorination of an appropriate aldehyde, followed by reductive amination and subsequent cyclization. This approach is adapted from a general method for the enantioselective synthesis of C2-functionalized N-benzyl protected morpholines.

Experimental Workflow for Proposed Synthesis

Caption: Proposed synthetic workflow for enantiopure this compound.

Methodology:

-

Organocatalytic α-Chlorination: To a solution of 3-benzyloxypropanal in an appropriate solvent such as dichloromethane, add an organocatalyst (e.g., a prolinol derivative) and N-chlorosuccinimide (NCS). The reaction is typically stirred at room temperature until completion, yielding the chiral α-chloro aldehyde.

-

Reductive Amination: The crude α-chloro aldehyde is then subjected to reductive amination with benzylamine using a mild reducing agent like sodium triacetoxyborohydride.

-

Intramolecular Cyclization: The resulting amino alcohol is cyclized in the presence of a base, such as potassium carbonate, in a polar aprotic solvent like acetonitrile to form the N-benzyl protected morpholine derivative.

-

Deprotection and Chlorination: The benzyl protecting group on the oxygen is removed via hydrogenolysis. The resulting primary alcohol is then converted to the chloromethyl group using a suitable chlorinating agent like thionyl chloride to yield the final product.

Note: This is a proposed synthetic route and would require optimization of reaction conditions, purification, and characterization at each step.

Proposed Analytical Method for Enantiomeric Purity Determination

The enantiomeric excess (ee) of this compound can be determined by chiral High-Performance Liquid Chromatography (HPLC).

Experimental Workflow for Chiral HPLC Analysis

Caption: Workflow for the determination of enantiomeric excess by chiral HPLC.

Methodology:

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Chiral Stationary Phase (CSP): A polysaccharide-based chiral column, such as one coated with a cellulose or amylose derivative (e.g., Chiralcel® OD-H or Chiralpak® AD-H), is a good starting point for method development.

-

Mobile Phase: A mixture of n-hexane and isopropanol is commonly used for normal-phase chiral separations. The addition of a small amount of an amine additive, such as diethylamine (DEA), can improve peak shape and resolution for basic compounds like morpholines. A typical starting mobile phase could be Hexane:Isopropanol:DEA (90:10:0.1, v/v/v).

-

Flow Rate: A flow rate of 1.0 mL/min is a standard starting point.

-

Detection: UV detection at a wavelength where the benzyl group absorbs, typically around 254 nm.

-

Sample Preparation: Dissolve a small amount of the sample in the mobile phase to a concentration of approximately 1 mg/mL.

-

Analysis: Inject the sample onto the column and record the chromatogram. The two enantiomers should elute as separate peaks. The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers.

Note: This is a proposed method and requires systematic method development to achieve baseline separation of the enantiomers. This includes screening different chiral columns and optimizing the mobile phase composition.

Signaling Pathways and Logical Relationships

The synthesis of a specific enantiomer of this compound is a critical step in the development of certain pharmaceuticals. The chirality of this intermediate can directly influence the stereochemistry of the final active pharmaceutical ingredient (API), which in turn dictates its interaction with biological targets.

Logical Relationship in Chiral Drug Synthesis

Caption: The impact of starting material chirality on the final drug effect.

This guide provides a foundational resource for researchers working with enantiopure this compound. By consolidating available supplier information and proposing robust experimental protocols, this document aims to facilitate the efficient sourcing and application of these important chiral building blocks in drug discovery and development.

References

- 1. cenmed.com [cenmed.com]

- 2. Your Inquiry on (R)-4-Benzyl-3-(chloromethyl)morpholine | Chemical-Suppliers [chemical-suppliers.eu]

- 3. scbt.com [scbt.com]

- 4. 40987-25-5|4-Benzyl-2-(chloromethyl)morpholine|BLD Pharm [bldpharm.com]

- 5. 4-BENZYL-2-(CHLOROMETHYL)MORPHOLINE | CAS 40987-25-5 [matrix-fine-chemicals.com]

- 6. (S)-4-Benzyl-3-(chloromethyl)morpholine , Package: 1g , Laibo Chem - Global Labor [globallabor.com.br]

The Pivotal Role of 4-Benzyl-3-(chloromethyl)morpholine in Synthetic Chemistry: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Benzyl-3-(chloromethyl)morpholine is a key synthetic intermediate, primarily recognized for its integral role in the synthesis of pharmaceutically active compounds. Its unique structural features, combining a reactive chloromethyl group with a protected morpholine scaffold, make it a versatile building block for the construction of complex molecular architectures. This technical guide provides a comprehensive overview of the synthesis, properties, and applications of this compound, with a particular focus on its utility in the preparation of the norepinephrine reuptake inhibitor, Reboxetine. Detailed experimental protocols, quantitative data, and mechanistic pathways are presented to equip researchers and drug development professionals with the necessary knowledge to effectively utilize this important synthetic intermediate.

Introduction

The morpholine ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of approved drugs and clinical candidates.[1][2] Its favorable physicochemical properties, including improved aqueous solubility and metabolic stability, make it a desirable structural motif in drug design. This compound serves as a crucial precursor for introducing the morpholine moiety, with the benzyl group acting as a readily removable protecting group for the nitrogen atom. The presence of the chloromethyl group at the 3-position provides a reactive handle for nucleophilic substitution reactions, enabling the facile formation of new carbon-carbon and carbon-heteroatom bonds.

This guide will delve into the synthetic pathways involving this compound, with a primary focus on its application in the synthesis of Reboxetine, a widely used antidepressant.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value |

| CAS Number | 110167-16-3 |

| Molecular Formula | C₁₂H₁₆ClNO |

| Molecular Weight | 225.71 g/mol |

| Appearance | Colorless to pale yellow oil |

| Boiling Point | Not readily available |

| Solubility | Soluble in most organic solvents (e.g., dichloromethane, THF, DMF) |

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step sequence starting from readily available precursors. A representative synthetic route is outlined below.

Experimental Protocol: Synthesis of this compound (Representative)

Step 1: N-Benzylation of 3-morpholinemethanol

To a solution of 3-morpholinemethanol (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or acetonitrile, is added a base, typically triethylamine (1.2 eq) or potassium carbonate (1.5 eq). The mixture is stirred at room temperature, and benzyl bromide or benzyl chloride (1.1 eq) is added dropwise. The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed. Upon completion, the reaction mixture is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield 4-benzyl-3-(hydroxymethyl)morpholine.

Step 2: Chlorination of 4-Benzyl-3-(hydroxymethyl)morpholine

The crude 4-benzyl-3-(hydroxymethyl)morpholine (1.0 eq) is dissolved in an appropriate solvent like DCM. The solution is cooled to 0 °C, and a chlorinating agent such as thionyl chloride (1.2 eq) or phosphorus oxychloride (1.2 eq) is added dropwise. The reaction is stirred at 0 °C for a specified time and then allowed to warm to room temperature. Progress is monitored by TLC. After completion, the reaction is carefully quenched with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo to afford this compound.

Note: This is a representative protocol based on standard organic synthesis transformations. Actual yields and specific reaction conditions may vary and should be optimized.

Role as a Synthetic Intermediate: The Synthesis of Reboxetine

The primary application of this compound is as a key intermediate in the synthesis of the antidepressant drug (S,S)-Reboxetine. The chloromethyl group allows for the crucial alkylation of a phenolic hydroxyl group to form the characteristic ether linkage of the final product.

Synthetic Pathway to (S,S)-Reboxetine

The synthesis of (S,S)-Reboxetine from (S)-4-benzyl-3-(chloromethyl)morpholine involves a nucleophilic substitution reaction with 2-ethoxyphenol, followed by debenzylation.

Caption: Synthetic pathway to (S,S)-Reboxetine.

Experimental Protocol: Synthesis of N-Benzyl-(S,S)-Reboxetine (Representative)

To a solution of (S)-4-benzyl-3-(chloromethyl)morpholine (1.0 eq) in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile, is added 2-ethoxyphenol (1.2 eq) and a base, typically potassium carbonate (2.0 eq) or sodium hydride (1.2 eq). The reaction mixture is heated to a temperature ranging from 60 to 100 °C and stirred until the starting material is consumed, as monitored by TLC. Upon completion, the reaction is cooled to room temperature, and water is added. The product is extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield N-Benzyl-(S,S)-Reboxetine.

Quantitative Data

| Reactant | Product | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| (S)-4-Benzyl-3-(chloromethyl)morpholine | N-Benzyl-(S,S)-Reboxetine | 2-Ethoxyphenol, K₂CO₃ | DMF | 80 | 12 | ~85-95 |

Note: The yield is an estimated range based on similar reported procedures and may vary depending on the specific reaction conditions.

Experimental Protocol: Debenzylation to (S,S)-Reboxetine

N-Benzyl-(S,S)-Reboxetine (1.0 eq) is dissolved in a suitable solvent, such as ethanol or methanol. A catalytic amount of palladium on activated carbon (10% Pd/C, ~5-10 mol%) is added to the solution. The reaction vessel is then purged with hydrogen gas and the reaction is stirred under a hydrogen atmosphere (typically 1 atm) at room temperature. The progress of the reaction is monitored by TLC. Once the starting material has been fully consumed, the catalyst is removed by filtration through a pad of Celite. The filtrate is concentrated under reduced pressure to afford (S,S)-Reboxetine.

Quantitative Data

| Reactant | Product | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| N-Benzyl-(S,S)-Reboxetine | (S,S)-Reboxetine | H₂, 10% Pd/C | Ethanol | 25 | 4-8 | >95 |

Note: The yield is typically high for this type of transformation.

Other Synthetic Applications

The reactivity of the chloromethyl group in this compound is not limited to O-alkylation. It can readily undergo nucleophilic substitution with a variety of other nucleophiles, including:

-

N-alkylation: Reaction with primary or secondary amines to form substituted aminomethylmorpholine derivatives.

-

S-alkylation: Reaction with thiols to generate thioether linkages.

-

C-alkylation: Reaction with carbanions (e.g., Grignard reagents, organolithiums) to form new carbon-carbon bonds, although this may be less common due to the potential for side reactions.

Caption: Versatility in nucleophilic substitution.

Spectroscopic Data (Representative)

¹H NMR (Predicted)

-

Aromatic Protons (Benzyl Group): Multiplet in the range of δ 7.2-7.4 ppm (5H).

-

Benzyl CH₂: Singlet or AB quartet around δ 3.5-3.7 ppm (2H).

-

Morpholine Ring Protons: Complex multiplets between δ 2.0-4.0 ppm (7H). The proton at C3 would be a multiplet coupled to the adjacent chloromethyl and ring protons. The chloromethyl protons would likely appear as a doublet of doublets or a multiplet around δ 3.6-3.8 ppm.

¹³C NMR (Predicted)

-

Aromatic Carbons (Benzyl Group): Signals in the range of δ 127-138 ppm.

-

Benzyl CH₂: Signal around δ 60-65 ppm.

-

Morpholine Ring Carbons: C2 and C6 (adjacent to oxygen) would be in the range of δ 65-75 ppm. C3 and C5 (adjacent to nitrogen) would be in the range of δ 50-60 ppm.

-

Chloromethyl Carbon: Signal around δ 45-50 ppm.

Conclusion

This compound is a valuable and versatile synthetic intermediate with significant applications in pharmaceutical and medicinal chemistry. Its primary utility lies in its role as a key building block for the synthesis of Reboxetine and other structurally related compounds. The strategic placement of the reactive chloromethyl group and the readily cleavable benzyl protecting group allows for the efficient and controlled introduction of the morpholine scaffold into target molecules. This in-depth guide has provided a comprehensive overview of its synthesis, properties, and applications, complete with representative experimental protocols and data, to facilitate its use in research and development. The continued exploration of the reactivity of this intermediate is likely to lead to the discovery of novel synthetic methodologies and the development of new therapeutic agents.

References

Introduction to the reactivity of the chloromethyl group in morpholines

An In-depth Technical Guide to the Reactivity of the Chloromethyl Group in Morpholines

Abstract

This technical guide provides a comprehensive analysis of the reactivity of the chloromethyl group attached to a morpholine ring, with a primary focus on 4-(chloromethyl)morpholine. This compound is a versatile intermediate in organic synthesis due to the high reactivity of its chloromethyl moiety. This document details the principal reaction mechanisms, including nucleophilic substitution, base-mediated elimination, and intramolecular cyclization. Quantitative data on reaction yields and conditions are summarized, and detailed experimental protocols for key transformations are provided to support practical application in research and development.

Introduction: The Morpholine Scaffold and the Chloromethyl Functional Group

The morpholine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. The introduction of a chloromethyl group onto the morpholine nitrogen, creating 4-(chloromethyl)morpholine (also known as N-chloromethylmorpholine), provides a highly reactive electrophilic center. The electron-withdrawing nature of the chlorine atom renders the adjacent carbon susceptible to nucleophilic attack, making it an effective alkylating agent.[1] This reactivity is central to its utility as a building block for introducing the morpholinomethyl moiety into more complex molecular architectures, a common strategy in drug design.

The primary modes of reactivity, which will be explored in this guide, are governed by the interplay between the substrate structure, the nature of the attacking reagent (nucleophile or base), and the reaction conditions. These pathways primarily include bimolecular nucleophilic substitution (Sₙ2) and bimolecular elimination (E2).

Core Reactivity Principles and Mechanistic Pathways

The carbon atom of the chloromethyl group in 4-(chloromethyl)morpholine is the primary site of reactivity. Its electrophilicity is enhanced by the inductive effect of the adjacent chlorine atom. The molecule's reactivity is predominantly channeled through three distinct mechanistic pathways.

Nucleophilic Substitution (Sₙ2 Mechanism)

The most common reaction pathway for 4-(chloromethyl)morpholine is nucleophilic substitution, proceeding via a concerted Sₙ2 mechanism.[2] In this pathway, a nucleophile attacks the electrophilic carbon atom at the same time as the chloride leaving group departs. This mechanism is favored by strong nucleophiles and polar aprotic solvents. A wide variety of nucleophiles, including amines, thiols, alcohols, and azides, can effectively displace the chloride.[1] Sulfur nucleophiles, in particular, demonstrate exceptional reactivity.[1]

Caption: Bimolecular Nucleophilic Substitution (Sₙ2) Pathway.

Base-Mediated Elimination (E2 Mechanism)

In the presence of strong, sterically hindered bases, 4-(chloromethyl)morpholine can undergo an elimination reaction to form an enamine. This process follows a concerted E2 mechanism, where the base abstracts a proton from a carbon adjacent to the nitrogen while the chloride ion is simultaneously eliminated.[1] This pathway requires an anti-periplanar geometry between the abstracted proton and the leaving group for optimal orbital overlap.[1] Strong bases like potassium tert-butoxide (t-BuOK) are highly effective in promoting this reaction.[1][3]

Caption: Bimolecular Elimination (E2) Pathway.

Intramolecular Cyclization via Aziridinium Intermediate

Under certain conditions, typically at elevated temperatures, 4-(chloromethyl)morpholine can undergo intramolecular cyclization. The morpholine nitrogen acts as an internal nucleophile, displacing the chloride to form a highly strained, three-membered aziridinium ion intermediate.[1] This intermediate is exceptionally electrophilic and readily undergoes ring-opening reactions upon attack by an external nucleophile, leading to ring-expanded or rearranged products.[1] The formation of the aziridinium ion has a significant activation energy, making this pathway competitive only under specific thermal conditions.[1]

Quantitative Data on Reactivity

The outcome of reactions involving 4-(chloromethyl)morpholine is highly dependent on the nucleophile/base and the reaction conditions. The following tables summarize available quantitative data.

Table 1: Nucleophilic Substitution Yields with Various Nucleophiles

| Nucleophile Type | Example Nucleophile | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Nitrogen | Primary/Secondary Amines | Various | Ambient | 38 - 95 | [1] |

| Sulfur | Thiols / Thiolates | DMF | Mild | 89 | [1] |

| Oxygen | Alcohols / Phenols | Various | Varies | Moderate | [1] |

| Azide | Sodium Azide | DMF | Varies | Good |[1] |

Table 2: Conditions and Yields for Base-Mediated Elimination

| Base | Solvent | Temperature (°C) | Conversion (%) | Reference |

|---|---|---|---|---|

| Potassium tert-butoxide (t-BuOK) | DMF | 0 | 87 | [1] |

| Sodium Ethoxide | Ethanol | Reflux | Varies | [4] |

| Sodium Hydroxide | Ethanol/Water | Reflux | Varies |[5] |

Experimental Protocols

The following protocols provide detailed methodologies for conducting key reactions with 4-(chloromethyl)morpholine. These are representative procedures based on established principles for analogous transformations.[6][7]

General Protocol for Nucleophilic Substitution with a Thiol

Objective: To synthesize a morpholinomethyl thioether via Sₙ2 reaction.

Materials:

-

4-(Chloromethyl)morpholine (1.0 eq)

-

Potassium thioacetate (1.1 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Deionized water

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Equipment:

-

Round-bottom flask with magnetic stir bar

-

Nitrogen/Argon inlet

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a dry round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve potassium thioacetate (1.1 eq) in anhydrous DMF.

-

Addition of Electrophile: To the stirred solution, add 4-(chloromethyl)morpholine (1.0 eq) dropwise at room temperature.

-

Reaction Monitoring: Stir the mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Quench the reaction by pouring the mixture into deionized water. Extract the aqueous layer three times with ethyl acetate.

-

Purification: Combine the organic extracts and wash sequentially with deionized water and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Final Product: Purify the resulting crude residue by column chromatography on silica gel to yield the desired thioether.

References

- 1. Buy N-Chloromethylmorpholine | 16158-87-5 [smolecule.com]

- 2. Diverse modes of reactivity of 6-(chloromethyl)-6-methylfulvene - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 8.5. Elimination reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. benchchem.com [benchchem.com]

- 7. jocpr.com [jocpr.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of Novel Compounds Using 4-Benzyl-3-(chloromethyl)morpholine

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Benzyl-3-(chloromethyl)morpholine is a valuable chiral building block in medicinal chemistry, primarily utilized for the synthesis of novel bioactive compounds. Its structure incorporates a morpholine ring, a common scaffold in drug discovery known to enhance pharmacokinetic properties, and a reactive chloromethyl group that serves as an electrophilic site for nucleophilic substitution reactions. This allows for the straightforward introduction of diverse functional groups, making it a key intermediate in the generation of compound libraries for structure-activity relationship (SAR) studies. A significant application of this scaffold is in the synthesis of analogues of Reboxetine, a selective norepinephrine reuptake inhibitor (NRI), highlighting its importance in developing treatments for neurological and psychiatric disorders.[1]

Application Notes: Synthesis of Norepinephrine Reuptake Inhibitors (NRIs)

Compounds derived from this compound are particularly relevant in the development of norepinephrine reuptake inhibitors (NRIs). The morpholine core is a key structural feature of the antidepressant drug Reboxetine.[1][2] By functioning as an intermediate, this compound allows for the synthesis of a variety of analogues where the chloromethyl group is displaced by different nucleophiles, such as aryloxy or arylthio moieties. This synthetic flexibility is crucial for optimizing potency and selectivity for the norepinephrine transporter (NET) over other monoamine transporters like the serotonin transporter (SERT) and the dopamine transporter (DAT).[2][3] The ultimate goal is to fine-tune the pharmacological profile of these novel compounds, potentially leading to new therapeutics for conditions like depression and attention-deficit hyperactivity disorder (ADHD).[4]

Data Presentation

Table 1: Synthesis of 4-Benzyl-3-(substituted-methyl)morpholine Derivatives

The following table summarizes representative yields for the nucleophilic substitution of the chloromethyl group with various nucleophiles, based on analogous reactions.

| Entry | Nucleophile | Product Structure | Solvent | Base | Yield (%) |

| 1 | 2,6-Dichlorobenzenethiol | 4-Benzyl-3-((2,6-dichlorophenylthio)methyl)morpholine | DMF | K₂CO₃ | ~85 |

| 2 | 2-Ethoxyphenol | 4-Benzyl-3-((2-ethoxyphenoxy)methyl)morpholine | DMF | t-BuOK | ~91 |

| 3 | Phthalimide | 2-((4-Benzylmorpholin-3-yl)methyl)isoindoline-1,3-dione | DMF | K₂CO₃ | ~75 |

| 4 | Aniline | N-((4-Benzylmorpholin-3-yl)methyl)aniline | Acetonitrile | K₂CO₃ | ~70-80 |

Yields are estimated based on similar reactions reported in the literature for analogous substrates and may vary depending on specific reaction conditions.[1][5]

Table 2: Biological Activity of Reboxetine Analogues at Monoamine Transporters

This table presents the binding affinities (Ki, nM) of Reboxetine and related analogues for the human norepinephrine (NET), serotonin (SERT), and dopamine (DAT) transporters. Lower Ki values indicate higher binding affinity.

| Compound | NET Ki (nM) | SERT Ki (nM) | DAT Ki (nM) | NET Selectivity (vs. SERT) | Reference |

| (S,S)-Reboxetine | 1.1 | 129 | >10,000 | 117-fold | [2] |

| (R)-Nisoxetine | 0.46 | 158 | 378 | 343-fold | [2] |

| Desipramine | 7.36 | 163 | >10,000 | 22-fold | [2] |

| Methyl-Norethylreboxetine | ~0.37 | Not Reported | Not Reported | Not Reported | [2] |

Experimental Protocols

General Protocol for Nucleophilic Substitution with Thiophenols

This protocol details a general method for the reaction of this compound with substituted thiophenols to generate arylthiomethyl morpholine derivatives. This procedure is adapted from a similar synthesis utilizing the bromo-analogue.[6]

Materials:

-

(3R)-4-Benzyl-3-(chloromethyl)morpholine

-